molecular formula C10H19ClN2O4 B13511793 3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride

3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride

Cat. No.: B13511793
M. Wt: 266.72 g/mol
InChI Key: VUFAFJQUQNYEME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride is a heterocyclic compound that belongs to the morpholine family. It is known for its unique structural features, which include a morpholine ring and a propanoic acid moiety. This compound is often used in biochemical research due to its ability to form hydrogen bonds and its potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent, such as phosphorus oxychloride.

    Attachment of the Propanoic Acid Moiety: The morpholine ring is then reacted with acrylonitrile to form a nitrile intermediate. This intermediate is subsequently hydrolyzed to yield the corresponding carboxylic acid.

    Formation of the Final Compound: The carboxylic acid is then reacted with 3-chloropropanoic acid in the presence of a base, such as sodium hydroxide, to form the final product. The hydrochloride salt is obtained by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the propanoic acid moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxo derivatives of the compound.

    Reduction: Reduced forms with fewer oxygen atoms.

    Substitution: Substituted derivatives with various functional groups attached to the morpholine ring or propanoic acid moiety.

Scientific Research Applications

3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. It may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Morpholin-4-yl-propionic acid hydrochloride: Similar structure but lacks the oxopropyl group.

    4-Morpholinobutyric acid hydrochloride: Contains a butyric acid moiety instead of propanoic acid.

    N-(3-Morpholinopropyl)acetamide hydrochloride: Features an acetamide group instead of the oxopropyl group.

Uniqueness

3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride is unique due to its specific combination of the morpholine ring and the oxopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H19ClN2O4

Molecular Weight

266.72 g/mol

IUPAC Name

3-[(3-morpholin-4-yl-3-oxopropyl)amino]propanoic acid;hydrochloride

InChI

InChI=1S/C10H18N2O4.ClH/c13-9(12-5-7-16-8-6-12)1-3-11-4-2-10(14)15;/h11H,1-8H2,(H,14,15);1H

InChI Key

VUFAFJQUQNYEME-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CCNCCC(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.